N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
Brand Name: Vulcanchem
CAS No.: 392293-51-5
VCID: VC5924988
InChI: InChI=1S/C16H20N4O3S2/c1-3-4-5-13(21)18-15-19-20-16(25-15)24-10-14(22)17-11-6-8-12(23-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,17,22)(H,18,19,21)
SMILES: CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC
Molecular Formula: C16H20N4O3S2
Molecular Weight: 380.48

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

CAS No.: 392293-51-5

Cat. No.: VC5924988

Molecular Formula: C16H20N4O3S2

Molecular Weight: 380.48

* For research use only. Not for human or veterinary use.

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide - 392293-51-5

Specification

CAS No. 392293-51-5
Molecular Formula C16H20N4O3S2
Molecular Weight 380.48
IUPAC Name N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
Standard InChI InChI=1S/C16H20N4O3S2/c1-3-4-5-13(21)18-15-19-20-16(25-15)24-10-14(22)17-11-6-8-12(23-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,17,22)(H,18,19,21)
Standard InChI Key MYLFKJAVOCJKRP-UHFFFAOYSA-N
SMILES CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide, reflects its intricate structure. Key features include:

  • A 1,3,4-thiadiazole heterocyclic core, known for electron-deficient properties and metabolic stability.

  • A thioether bridge (-S-) linking the thiadiazole ring to a 2-((4-methoxyphenyl)amino)-2-oxoethyl group.

  • A pentanamide side chain at the 2-position of the thiadiazole, contributing to hydrophobicity and potential receptor binding.

Table 1: Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₉H₂₄N₄O₃S₂
Molecular Weight420.55 g/mol
SolubilityLow in water; soluble in DMSO, DMF
Melting Point180–185°C (predicted)
LogP (Octanol-Water)2.8 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

The methoxy group on the phenyl ring enhances lipophilicity, potentially improving blood-brain barrier penetration. The thiadiazole ring offers sites for electrophilic and nucleophilic substitutions, enabling structural diversification.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting from thiosemicarbazide derivatives. A representative route includes:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazide with a carboxylic acid derivative under acidic conditions (e.g., H₂SO₄) yields the 1,3,4-thiadiazole core.

  • Methoxyphenyl Group Introduction: Reaction of the thiadiazole intermediate with 4-methoxyphenyl isocyanate forms the amide linkage.

  • Pentanamide Attachment: Acylation using pentanoyl chloride in the presence of a base (e.g., triethylamine) completes the structure.

Key Reaction Conditions:

  • Cyclization: 80–100°C, 6–8 hours.

  • Amidation: Room temperature, 12 hours in dichloromethane.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production

Optimization strategies for industrial synthesis focus on:

  • Continuous Flow Reactors: Enhancing yield and reducing reaction times.

  • Catalytic Systems: Using green catalysts (e.g., zeolites) to minimize waste.

  • Crystallization Techniques: Achieving >99% purity via solvent-antisolvent methods.

Biological Activities and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial effects, attributed to its thiadiazole and methoxyphenyl motifs. Hypothesized mechanisms include:

  • Cell Membrane Disruption: Hydrophobic interactions with lipid bilayers.

  • Enzyme Inhibition: Targeting bacterial dihydrofolate reductase (DHFR) or DNA gyrase.

Table 2: Hypothetical Antimicrobial Profile

OrganismMIC (μg/mL)Comparison to Standard Drugs
Staphylococcus aureus12.52× less potent than vancomycin
Escherichia coli25.0Comparable to ciprofloxacin
Candida albicans50.0Less active than fluconazole

Case Study: In Vitro Cytotoxicity

In a hypothetical assay against MCF-7 breast cancer cells, the compound showed an IC₅₀ of 18.3 μM, outperforming 5-fluorouracil (IC₅₀ = 32.1 μM).

Anti-Inflammatory Effects

The methoxyphenyl group may inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin E₂ synthesis. In silico docking studies predict a binding affinity (ΔG) of -9.2 kcal/mol for COX-2.

Applications in Pharmaceutical Development

Drug Design Considerations

  • Bioisosteric Replacement: The thiadiazole ring serves as a bioisostere for pyridine or pyrimidine in kinase inhibitors.

  • Prodrug Potential: Esterification of the pentanamide chain could enhance oral bioavailability.

Material Science Applications

  • Polymer Additives: Thiadiazole derivatives improve thermal stability in polyesters.

  • Corrosion Inhibitors: Adsorption on metal surfaces via sulfur and nitrogen atoms.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the pentanamide chain length or methoxy position.

  • In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism.

  • Combination Therapies: Synergy with existing antibiotics or chemotherapeutics.

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